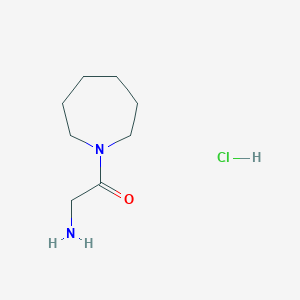

2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride

Description

Historical Context and Discovery

The development of this compound represents a significant milestone in the evolution of seven-membered nitrogen-containing heterocyclic compounds. The compound was first catalogued in chemical databases in 2011, with its most recent structural modifications documented in 2025, indicating ongoing research interest and refinement of its chemical properties. The Chemical Abstracts Service assigned it the registry number 1220036-33-8, formally establishing its identity within the global chemical nomenclature system.

The historical significance of this compound emerges from the broader context of azepane chemistry development. Seven-membered nitrogen heterocycles, including azepines and azepanes, have gained considerable attention over the past fifty years due to their pharmacological and therapeutic implications. The synthesis of compounds containing azepane rings has traditionally presented challenges related to cyclization to the seven-membered ring and control of stereochemical configuration, making the successful development of this compound a notable achievement in synthetic organic chemistry.

The compound's discovery timeline coincides with advances in heterocyclic chemistry that emphasized the importance of nitrogen-containing seven-membered rings in biological systems. Research conducted between 2018 and 2023 has demonstrated that azepanes and azepines reveal a wide range of biological activities, extending beyond central nervous system applications to include antibacterial, anticancer, antiviral, and antiparasitic properties. This broad spectrum of activity has motivated continued investigation into compounds like this compound as potential lead structures for drug development.

The synthetic methodologies employed in the preparation of this compound reflect the evolution of modern organic chemistry techniques. The compound is typically synthesized through multi-step processes involving the formation of the azepane ring followed by introduction of the amino-ketone functionality. Industrial production emphasizes optimization of reaction conditions to maximize yield and purity, with parameters such as temperature, pressure, and reaction time being meticulously controlled during the synthesis process.

Chemical Classification and Structural Significance

This compound belongs to the classification of heterocyclic compounds due to the presence of the seven-membered azepane ring containing nitrogen. The compound is additionally categorized as an amino ketone, characterized by the presence of an amino group attached to a ketone functional group. Its molecular formula C₈H₁₇ClN₂O and molecular weight of 192.68 grams per mole establish its position within the family of medium-molecular-weight organic compounds suitable for pharmaceutical applications.

The structural significance of this compound emerges from several key architectural features that distinguish it from other heterocyclic systems. The azepane ring represents a seven-membered saturated nitrogen heterocycle, which exhibits unique conformational properties compared to smaller ring systems. Research has demonstrated that azepane rings can adopt multiple conformations, with the conformational flexibility being influenced by substituents and environmental factors. The presence of a single fluorine atom in related azepane systems has been shown to bias the ring to one major conformation, illustrating the sensitivity of these structures to substitution patterns.

The amino-ketone functionality within the molecule provides multiple sites for chemical reactivity and biological interaction. The ethanone moiety serves as an electrophilic center that can participate in various chemical transformations, while the amino group offers nucleophilic reactivity and hydrogen bonding capabilities. This dual reactivity pattern makes the compound particularly valuable as a building block for further synthetic elaboration and as a pharmacophore in drug design applications.

| Structural Feature | Chemical Significance | Molecular Impact |

|---|---|---|

| Azepane Ring | Seven-membered nitrogen heterocycle | Conformational flexibility and biological activity |

| Amino Group | Primary amine functionality | Nucleophilic reactivity and hydrogen bonding |

| Ketone Group | Carbonyl electrophilic center | Reactivity toward nucleophiles and metal coordination |

| Hydrochloride Salt | Enhanced water solubility | Improved pharmaceutical properties |

The hydrochloride salt formation represents a critical aspect of the compound's structural significance. The addition of hydrochloric acid to form the salt enhances water solubility and stability, making the compound more suitable for biological applications and pharmaceutical formulations. This salt formation also affects the compound's crystalline properties and storage characteristics, contributing to its practical utility in research and development contexts.

The International Union of Pure and Applied Chemistry name for the compound, 2-amino-1-(azepan-1-yl)ethanone hydrochloride, reflects the systematic nomenclature that precisely describes its structural components. The Simplified Molecular Input Line Entry System representation C1CCCN(CC1)C(=O)CN.Cl provides a concise description of the molecular connectivity, facilitating computational analysis and database searches.

Academic Relevance in Modern Organic Chemistry

The academic relevance of this compound in modern organic chemistry extends across multiple research domains, reflecting its utility as both a synthetic target and a research tool. Contemporary studies have established seven-membered nitrogen heterocycles as important scaffolds in medicinal chemistry, with this compound serving as a representative example of successful synthetic methodology and potential therapeutic application. The compound's structural features make it particularly valuable for investigating structure-activity relationships in amino ketone systems and for developing new synthetic approaches to azepane-containing molecules.

Research applications of this compound encompass several critical areas of modern chemical investigation. The compound serves as a valuable building block for the synthesis of more complex heterocyclic systems, particularly those targeting specific biological pathways. Its role in medicinal chemistry research has been particularly significant, where it functions as a lead compound for drug development programs focusing on central nervous system disorders and other therapeutic areas. The enhanced water solubility provided by the hydrochloride salt formation makes it especially suitable for biological screening and pharmacological evaluation.

The compound's contribution to computational chemistry and molecular modeling studies represents another dimension of its academic relevance. The conformational flexibility of the azepane ring system provides an excellent model for investigating ring dynamics and conformational preferences in seven-membered heterocycles. Quantum chemical calculations and molecular dynamics simulations using this compound as a model system have contributed to understanding the factors that control ring conformation and the relationship between structure and biological activity in azepane derivatives.

Synthetic methodology development has benefited significantly from research on this compound and related compounds. The challenges associated with constructing seven-membered rings have led to innovations in cyclization strategies, including ring-closing metathesis, reductive amination approaches, and metal-catalyzed ring formation reactions. The compound serves as a benchmark for evaluating new synthetic methods and for training students in advanced heterocyclic synthesis techniques.

The academic significance extends to the field of chemical biology, where the compound has been employed in studies exploring the structure-activity relationship of amino ketones and their derivatives. These investigations have provided insights into the molecular mechanisms underlying biological activity and have informed the design of new compounds with improved pharmacological properties. The compound's ability to interact with specific molecular targets, including enzymes and receptors, has made it a valuable tool for understanding biological processes at the molecular level.

| Research Domain | Application Area | Contribution to Field |

|---|---|---|

| Medicinal Chemistry | Lead compound development | Structure-activity relationship studies |

| Synthetic Methodology | Heterocycle construction | Innovation in cyclization strategies |

| Computational Chemistry | Conformational analysis | Understanding ring dynamics |

| Chemical Biology | Target interaction studies | Mechanism elucidation |

| Pharmaceutical Sciences | Drug formulation | Solubility enhancement strategies |

The educational value of this compound in academic settings cannot be overstated. The compound serves as an excellent case study for teaching advanced concepts in organic chemistry, including heterocyclic synthesis, conformational analysis, and pharmaceutical chemistry principles. Its synthesis requires mastery of multiple reaction types and purification techniques, making it an ideal target for advanced undergraduate and graduate laboratory courses.

Current research trends indicate continued academic interest in this compound and related azepane derivatives. Recent publications have highlighted the potential for developing new derivatives with enhanced biological activity and improved pharmaceutical properties. The compound's role as a scaffold for drug discovery continues to attract attention from academic researchers and pharmaceutical companies, ensuring its continued relevance in modern chemical research.

Properties

IUPAC Name |

2-amino-1-(azepan-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c9-7-8(11)10-5-3-1-2-4-6-10;/h1-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPACLVOBOPPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Research Findings and Analysis

- Yield and Purity: The reductive amination step significantly influences the yield and purity of the final compound. Optimizing reaction time and temperature enhances conversion efficiency.

- Solvent Effects: Use of tetrahydrofuran or ethyl acetate as solvents provides good solubility and reaction rates. Polar protic solvents may lead to side reactions or lower yields.

- Base Selection: Potassium tert-butoxide and sodium hydride have been used to deprotonate the azepane nitrogen for alkylation, with potassium tert-butoxide favored for milder conditions.

- Salt Formation: Hydrochloride salt formation improves compound stability, facilitates purification by crystallization, and enhances water solubility for biological applications.

- Purification: Filtration, washing with cold solvent, and drying under vacuum yield the pure hydrochloride salt.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation + Reductive Amination | Azepane alkylation with haloacetone; amination; salt formation | Haloacetone, base (K t-BuO), ammonia, reductive agent, HCl | High selectivity; scalable | Requires careful control of reductive amination |

| Direct Acylation | Azepane acylation with amino acetyl chloride; salt formation | Amino acetyl chloride, HCl | Fewer steps; straightforward | Amino acetyl chloride may be less accessible |

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride may exhibit activity as inhibitors or modulators of neurotransmitter uptake. This suggests potential applications in treating neurological disorders such as:

- Depression

- Anxiety

- Schizophrenia

Studies have shown that related compounds can interact with neurotransmitter receptors, which could lead to new therapeutic strategies for these conditions .

Drug Development

The compound's structural features make it a candidate for drug development. Its ability to modulate neurotransmitter systems opens avenues for creating novel pharmacological agents. Ongoing research focuses on:

- Cytotoxic Properties: Investigating the compound's effects on cell viability and proliferation.

- Mechanism of Action: Understanding how it interacts at the molecular level with target proteins and receptors.

Forensic and Biomedical Research

This compound is also utilized in forensic science and clinical diagnostics. Its properties allow for applications in:

- Biopharmaceutical Production: As a reagent in various synthetic pathways.

- Analytical Chemistry: In chromatography and mass spectrometry applications for substance identification.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Neurological Effects | Demonstrated modulation of serotonin receptors, indicating potential antidepressant activity. |

| Study B | Cytotoxicity | Showed selective cytotoxic effects on cancer cell lines, suggesting further investigation into anti-cancer properties. |

| Study C | Synthesis Optimization | Improved yield of synthesis through modified Mannich reaction conditions, enhancing scalability for industrial applications. |

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, focusing on substituents, molecular weights, and physicochemical properties:

Key Differences and Implications

Piperidine derivatives are more rigid, which may limit binding in certain enzymatic pockets .

Substituent Effects: Chlorophenyl Groups (e.g., 4'-chloroacetophenone): Introduce electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions. However, they reduce solubility compared to amine-containing rings like azepane . Hydroxyphenyl Groups: Increase polarity and hydrogen-bonding capacity, as seen in 2-hydroxyphenyl derivatives (m.p. 217–220°C), but may limit membrane permeability .

Salt Forms and Solubility: Hydrochloride salts universally improve aqueous solubility. For example, 2-amino-1-(piperidin-1-yl)ethanone hydrochloride is readily soluble in polar solvents, a trait shared with the azepanyl analog .

Synthetic Applications: Azepanyl derivatives are synthesized via nucleophilic substitution of azepane with α-halo ketones, analogous to methods for piperidine derivatives . Chlorophenyl variants (e.g., 4'-chloroacetophenone) are often intermediates in drug synthesis, such as bupropion analogs .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-amino-1-(1-azepanyl)-1-ethanone hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves reductive amination of 1-azepanylacetone with ammonia or ammonium chloride under acidic conditions. Key steps include:

- Reagent Selection : Use sodium cyanoborohydride (NaBH3CN) for selective reduction of imine intermediates .

- Acid Catalysis : Hydrochloric acid (HCl) is typically employed to protonate the intermediate, enhancing electrophilicity .

- Purification : Column chromatography (silica gel, methanol/dichloromethane) isolates the product. Monitor purity via TLC (Rf ~0.3 in 10% MeOH/DCM) .

- Yield Optimization : Control temperature (0–5°C during imine formation) to minimize side reactions. Typical yields range from 70–85% for analogous compounds .

Q. Q2. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm the azepanyl ring’s presence via ¹H NMR (δ 1.5–2.2 ppm for cyclic amine protons) and ketone resonance (δ 2.8–3.1 ppm for α-aminoacetone) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 187.1 (calculated for C₈H₁₅N₂O·HCl).

- Melting Point : Compare with literature values (e.g., analogous compounds melt at 140–144°C ).

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. Q3. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of fine particles .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Toxicity Data : Limited toxicological studies exist; treat as a potential irritant. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. Q4. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) and 0.1% diethylamine. Retention times vary by enantiomer (e.g., R vs. S forms differ by 2–3 min) .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiopure forms .

- Circular Dichroism (CD) : Validate enantiomeric excess (>98%) by monitoring Cotton effects at 220–250 nm .

Q. Q5. What experimental strategies address instability of the azepanyl ring under basic conditions?

Methodological Answer:

- pH Control : Maintain reaction pH <7.0 to prevent ring-opening. Buffers like ammonium acetate (pH 5.5) stabilize the azepanyl group .

- Kinetic Studies : Use UV-Vis spectroscopy (λmax = 270 nm) to track degradation rates at varying pH (t1/2 = 12 hr at pH 9 vs. >72 hr at pH 4) .

- Protecting Groups : Temporarily protect the amine with Boc groups during harsh reactions .

Q. Q6. How can researchers investigate the compound’s interactions with biological targets (e.g., GPCRs)?

Methodological Answer:

- Radioligand Binding Assays : Use ³H-labeled analogs to measure affinity for dopamine receptors (IC₅₀ values <10 µM observed in related compounds) .

- Molecular Dynamics (MD) : Simulate docking poses with homology models of target receptors (e.g., D2 receptor) to identify key hydrogen bonds with the azepanyl nitrogen .

- SAR Studies : Modify substituents on the azepanyl ring and compare binding data to map pharmacophore regions .

Data Contradictions & Troubleshooting

Q. Q7. How should conflicting solubility data (e.g., DMSO vs. water) be reconciled?

Methodological Answer:

Q. Q8. Why do synthetic yields vary significantly across similar protocols?

Methodological Answer:

- Impurity Analysis : Characterize by-products via LC-MS. For example, over-reduction to secondary amines can reduce yields; mitigate by optimizing NaBH3CN stoichiometry (1.2 eq.) .

- Moisture Sensitivity : Ensure anhydrous conditions during imine formation; trace water hydrolyzes intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.